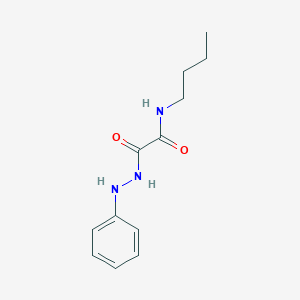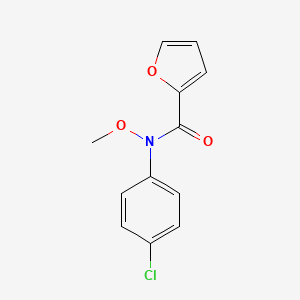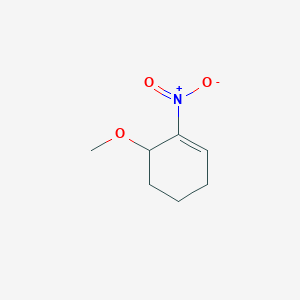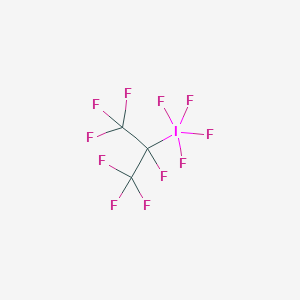![molecular formula C13H16N2O3 B14658943 2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine CAS No. 52488-03-6](/img/structure/B14658943.png)
2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: Another oxazine derivative with applications in pharmaceuticals and organic synthesis.
Ifosfamide: A well-known oxazine derivative used as a chemotherapeutic agent.
Benzoxazine: Used in the production of high-performance polymers and materials.
Uniqueness
2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
52488-03-6 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[d][1,3]oxazine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)11-6-4-9(5-7-11)13-14-12-3-1-2-10(12)8-18-13/h4-7,10,12-14H,1-3,8H2 |
InChI Key |
PWVNQVFIVPOBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(NC2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



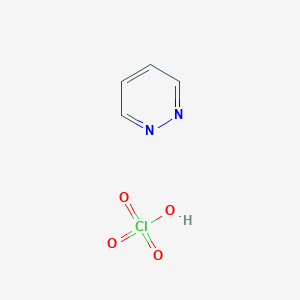
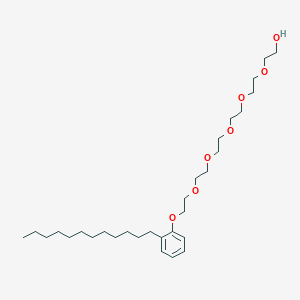
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)


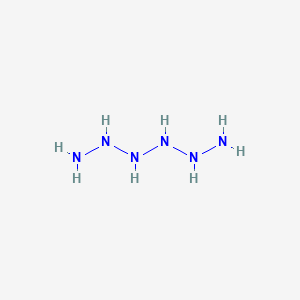

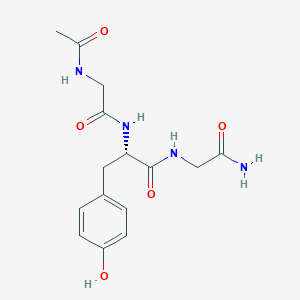
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
